6-Butyl-N-methylpyridazin-3-amine

Description

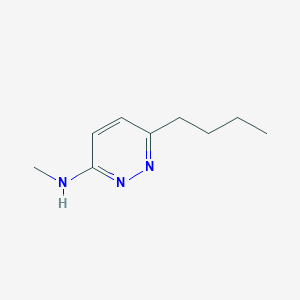

6-Butyl-N-methylpyridazin-3-amine is a pyridazine derivative featuring a butyl group at the 6-position of the pyridazine ring and an N-methylamine substituent at the 3-position. Pyridazine derivatives are of significant interest in medicinal and agrochemical research due to their diverse biological activities and structural versatility.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

6-butyl-N-methylpyridazin-3-amine |

InChI |

InChI=1S/C9H15N3/c1-3-4-5-8-6-7-9(10-2)12-11-8/h6-7H,3-5H2,1-2H3,(H,10,12) |

InChI Key |

DPKZIYQRQUVOGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(C=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing pyridazin-3-amines involves the aza-Diels-Alder reaction. This reaction typically involves 1,2,3-triazines and 1-propynylamines, resulting in a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . The reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions.

Industrial Production Methods

While specific industrial production methods for 6-Butyl-N-methylpyridazin-3-amine are not widely documented, the general approach involves large-scale synthesis using the aforementioned aza-Diels-Alder reaction. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

6-Butyl-N-methylpyridazin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Butyl-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives have been found to inhibit calcium ion influx, which is essential for platelet aggregation . This suggests that this compound may exert its effects through similar pathways, although more research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following pyridazin-3-amine derivatives from the provided evidence serve as benchmarks for comparison:

Substituent Analysis

6-Methyl-N-phenylpyridazin-3-amine ():

- Substituents : Methyl group (C1) at position 6; phenyl group attached to the N-methylamine.

- Molecular weight : 185.228 g/mol.

- Key features : The phenyl group enhances hydrophobicity and may influence π-π interactions in biological systems. Methyl at position 6 provides minimal steric hindrance.

6-Chloro-N-methylpyridazin-3-amine ():

- Substituents : Chloro group (electron-withdrawing) at position 6; methyl group on the amine.

- Molecular weight : 143.57 g/mol.

- Key features : Chlorine increases polarity and may enhance binding to electrophilic targets. Lower molecular weight compared to phenyl-substituted analogs.

- 6-Chloro-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine (): Substituents: Chloro at position 6; benzyl group with a methoxy substituent on the N-amine. Molecular weight: 249.696 g/mol. Higher molecular weight suggests increased lipophilicity.

Hypothetical Comparison with 6-Butyl-N-methylpyridazin-3-amine

- Substituents : Butyl (C4H9) at position 6; methyl on the amine.

- Expected properties: Molecular weight: Estimated ~195–210 g/mol (based on alkyl chain length). Steric effects: Longer alkyl chain may reduce binding affinity to compact active sites but enhance interactions with hydrophobic pockets.

Data Table: Structural and Physicochemical Comparisons

*Estimated based on alkyl chain extension.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.